Unique NHC/Photoredox Catalytic Activity: Acyl Chlorides and Bromides Confirmed Inactive
In N-heterocyclic carbene (NHC)/photoredox dual catalytic acylation, acyl fluorides possess unique reactivity not shared by other acyl halides. While acyl fluorides productively engage in this catalytic manifold, acyl chlorides and acyl bromides have been experimentally demonstrated to be completely inactive under identical conditions [1]. Computational studies attribute this binary activity difference to a [1,2]-fluorine migration intermediate that is mechanistically inaccessible to chloride or bromide leaving groups [1]. This represents an absolute, qualitative differentiation: for any synthetic route employing NHC/photoredox catalysis, phthaloyl chloride (or any acyl chloride) is not a viable substitute for phthaloyl difluoride [2].
| Evidence Dimension | Catalytic competency in NHC/photoredox acylation reactions |
|---|---|
| Target Compound Data | Acyl fluorides (as a class): uniquely active; productive acylation via [1,2]-fluorine migration mechanism |
| Comparator Or Baseline | Acyl chlorides and acyl bromides: confirmed inactive in NHC/photoredox acylation (Studer et al., cited in Zhang et al. 2024) |
| Quantified Difference | Binary (active vs. inactive) — the chloride analog is completely non-functional in this catalytic paradigm |
| Conditions | NHC/photoredox dual catalytic acylation, metal-free conditions, room temperature |
Why This Matters
For procurement decisions in synthetic methodology development involving NHC/photoredox catalysis, acyl fluorides are the only viable acyl halide class; substituting the cheaper phthaloyl chloride would result in zero product formation.
- [1] Zhang, X.; Chen, X.; Zhang, Z.; Yuan, T.; Yan, X.; Fang, M.; Wu, Y.; Xu, J. 'Why is Acyl Fluoride Favored in NHC/Photoredox Catalysis?' Journal of Catalysis, 2024. DOI: 10.2139/ssrn.4798546. Acyl chloride and bromide are inactive in NHC/photoredox acylation. View Source
- [2] Bonnefoy, C.; Gallego, A.; Delobel, C.; Raynal, B.; Decourt, M.; Chefdeville, E.; Hanquet, G.; Panossian, A.; Toulgoat, F.; Billard, T. 'Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties.' European Journal of Organic Chemistry, 2024, e202400142. Acyl fluorides offer a range of advantages over acyl chlorides. View Source
